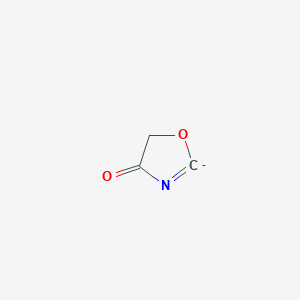

2H-1,3-oxazol-2-id-4-one

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C3H2NO2- |

|---|---|

Molekulargewicht |

84.05 g/mol |

IUPAC-Name |

2H-1,3-oxazol-2-id-4-one |

InChI |

InChI=1S/C3H2NO2/c5-3-1-6-2-4-3/h1H2/q-1 |

InChI-Schlüssel |

WDGCBNTXZHJTHJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(=O)N=[C-]O1 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2h 1,3 Oxazol 2 Id 4 One and Analogous Systems

Conventional Cyclization Approaches

Traditional methods for the synthesis of oxazolones primarily rely on cyclization reactions, which involve the formation of the heterocyclic ring from acyclic precursors. These methods have been widely employed due to their reliability and the accessibility of starting materials.

Cyclodehydration-Condensation Strategies (e.g., from N-Acyl Glycines and Carbonyl Compounds)

A cornerstone in the synthesis of oxazolones is the Erlenmeyer-Plöchl reaction, which involves the cyclodehydration and condensation of N-acyl glycines with carbonyl compounds. biointerfaceresearch.comresearchgate.net This reaction is typically carried out in the presence of a dehydrating agent, such as acetic anhydride (B1165640), and often a weak base like sodium acetate (B1210297). biointerfaceresearch.com The process begins with the cyclization of the N-acyl glycine (B1666218) to form an oxazolone (B7731731) intermediate, which then undergoes a Perkin condensation with an aldehyde or ketone to yield 4-alkylidene-5(4H)-oxazolones. biointerfaceresearch.com

Various acyl groups, including acetyl and benzoyl, have been utilized, with N-benzoyl glycine (hippuric acid) often providing the highest yields and most stable products. biointerfaceresearch.com The reaction conditions can be modified to improve yields and accommodate a range of substrates. For instance, the use of catalysts like potassium carbonate has been reported. biointerfaceresearch.com Other dehydrating agents and catalyst systems that have been employed include sulfur trioxide in dimethylformamide (DMF), polyphosphoric acid (PPA), and a combination of neutral alumina (B75360) and boric acid. biointerfaceresearch.com While PPA can give good yields, the insolubility of some substrates may limit its application. biointerfaceresearch.com

| Dehydrating Agent/Catalyst | Typical Substrates | Key Features | Reference |

|---|---|---|---|

| Acetic Anhydride / Sodium Acetate | N-Acyl Glycines, Aromatic Aldehydes | Classic Erlenmeyer-Plöchl conditions. | biointerfaceresearch.com |

| Polyphosphoric Acid (PPA) | N-Acyl Glycines, Carbonyl Compounds | Can provide better yields but may have substrate solubility issues. | biointerfaceresearch.com |

| Neutral Alumina / Boric Acid | Hippuric Acid, Aromatic Carbonyls | Reusable catalyst system, yields of 80-90%. | biointerfaceresearch.com |

| SO3 in DMF | N-Acyl Glycines, Carbonyl Compounds | Alternative cyclodehydration method. | biointerfaceresearch.com |

Intramolecular Cyclization under Basic Conditions

Intramolecular cyclization represents another important route to oxazolone systems. A base-mediated, one-pot, two-step, four-component reaction has been developed for the synthesis of imidazole-4(2H)-ones, which are structurally related to oxazolones. researchgate.net This method utilizes commercially available amino acid esters, aldehydes, alkynes, and amino alcohols. The reaction proceeds through the formation of a propargylamine (B41283) precursor, which then undergoes a base-mediated conversion to a 1-azadiene. This is followed by in situ ketene (B1206846) formation and subsequent intramolecular cyclization to afford the final product. researchgate.net While this specific example leads to imidazole-4(2H)-ones, the underlying principles of base-mediated intramolecular cyclization of functionalized amino acid derivatives are applicable to the synthesis of oxazolone rings.

Reactions Involving Urea (B33335) or Thiourea (B124793) Precursors

The synthesis of oxazolidinone and related heterocyclic systems can also be achieved using urea and thiourea derivatives. nih.govresearchgate.net For instance, urea and thiourea derivatives of oxazolidinones have been synthesized and evaluated for their biological activities. nih.govresearchgate.net In these syntheses, the urea or thiourea moiety provides the necessary carbonyl or thiocarbonyl group and nitrogen atoms for the formation of the heterocyclic ring. The reaction of 6-amino-5-nonsubstituted/chloro-3-methyl-2(3H)-benzoxazolones with appropriate isocyanates and isothiocyanates has been employed to prepare various urea and thiourea derivatives. acarindex.com While these examples lead to benzoxazolone derivatives, the core synthetic strategy of utilizing urea and thiourea as precursors is a valuable approach for constructing the oxazolone scaffold.

Advanced Synthetic Techniques

In recent years, the development of more efficient and environmentally friendly synthetic methods has been a major focus in organic chemistry. This has led to the application of advanced techniques such as microwave-assisted synthesis and solvent-free methodologies for the preparation of oxazolones.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner products. rsc.orgsemanticscholar.org The synthesis of oxazolones has significantly benefited from this technology. For example, a microwave-assisted protocol has been developed for the rapid synthesis of chiral oxazolines from aryl nitriles or cyano-containing compounds and chiral β-amino alcohols. rsc.org This method is notable for its speed, convenience, and high atom economy. rsc.org

In another application, 4-arylidene-2-phenyl oxazole-5(4H)-ones have been synthesized by irradiating a mixture of hippuric acid and an aryl aldehyde in acetic anhydride under microwaves for just 4-5 minutes, resulting in yields of 70-75% without the need for a catalyst. biointerfaceresearch.com Furthermore, microwave-assisted synthesis of 2-phenyl-5(4H)-oxazolones from hippuric acid and aldehydes or ketones has been reported in the presence of various catalysts, demonstrating the versatility of this technique. sphinxsai.com The intramolecular cyclization step in the synthesis of fused ring systems like biointerfaceresearch.comrsc.orgsemanticscholar.orgtriazolo[3,4-b] sphinxsai.comrsc.orgsemanticscholar.orgoxadiazoles can also be significantly accelerated using microwave irradiation. nih.gov

| Parameter | Conventional Method (Reflux) | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | Several hours | 4-5 minutes | biointerfaceresearch.com |

| Yield | Variable | 70-75% | biointerfaceresearch.com |

| Catalyst | Often required (e.g., sodium acetate) | Not required | biointerfaceresearch.com |

| Energy Consumption | Higher | Lower | rsc.orgsemanticscholar.org |

Solvent-Free Methodologies

Solvent-free or "neat" reaction conditions are highly desirable from a green chemistry perspective as they reduce waste and can lead to improved reaction efficiency. A solvent-free approach for the synthesis of 2-phenyl-5(4H)-oxazolones has been developed using microwave irradiation. biointerfaceresearch.com This method involves the reaction of hippuric acid with suitable aldehydes or ketones in the presence of palladium (II) acetate under solvent-free conditions. biointerfaceresearch.com The combination of microwave heating and the absence of a solvent can lead to rapid and efficient synthesis of the desired oxazolone products. rsc.org This approach aligns with the principles of green chemistry by minimizing the use of volatile organic compounds. rsc.org

Solid-Phase Synthesis

Solid-phase organic synthesis represents a powerful technique for the construction of small organic molecules and the generation of compound libraries for drug discovery. nih.gov This methodology has been effectively applied to the synthesis of various heterocyclic scaffolds, including those structurally related to oxazolones.

An efficient protocol has been developed for the solid-phase synthesis of 1,3,4-oxadiazol-2-one scaffolds, which share a similar heterocyclic core. nih.gov The synthesis commences with resin-bound aryl or hetero-aromatic acyl hydrazides. These tethered starting materials are reacted with 4-nitrophenyl chloroformate in the presence of a base such as diisopropylethylamine (DIEA). nih.gov This sequence induces an intramolecular cyclization reaction, leading to the formation of the five-membered 1,3,4-oxadiazol-2-one ring directly on the solid support. nih.gov This approach is highly efficient and suitable for the "split and pool" synthesis strategy used in creating large combinatorial libraries. nih.gov While this example focuses on the 1,3,4-oxadiazol-2-one core, the principles of immobilizing a precursor onto a solid support and effecting a subsequent cyclization-cleavage step are broadly applicable to the synthesis of other heterocyclic systems, including oxazolone derivatives. nih.govresearchgate.net

Flow Chemistry Approaches (Oxazoline to Oxazole (B20620) Oxidation)

Flow chemistry offers significant advantages for the synthesis of oxazoles and their precursors, including enhanced safety, scalability, and reaction speed. A notable application is the rapid, continuous-flow synthesis of oxazolines and their subsequent oxidation to oxazoles. nih.govallfordrugs.comscispace.com This process typically begins with the preparation of oxazolines from β-hydroxy amides using a reagent like Deoxo-Fluor® at room temperature. nih.govscispace.com The reaction is stereospecific, proceeding with an inversion of stereochemistry. nih.govscispace.com

The subsequent oxidation of the oxazoline (B21484) to the corresponding oxazole is achieved by passing the stream through a packed-bed reactor. nih.gov A common and effective oxidizing agent for this step is commercial manganese dioxide (MnO₂). nih.govscispace.com This heterogeneous oxidation allows for a straightforward workup, as the oxidant is contained within the reactor. For more specialized applications, continuous flow electrochemical approaches have also been developed for the synthesis of functionalized oxazolines. nih.gov Furthermore, the oxidation of alkylideneoxazoles to hydroperoxymethyl oxazoles has been successfully implemented in microstructured reactors using molecular oxygen, a method that enhances safety, particularly on a larger scale. acs.org

Table 1: Flow Chemistry Conditions for Oxazoline Oxidation

| Precursor | Reagent/Catalyst | Reactor Type | Key Feature | Yield | Source |

|---|---|---|---|---|---|

| β-Hydroxy Amides | Deoxo-Fluor® then MnO₂ | Packed-bed reactor | Rapid, stereospecific oxazoline formation and heterogeneous oxidation. | Good | nih.gov, scispace.com |

| N-allyl benzamides | Diselenides | Electrochemical flow cell | Electroselenocyclization under mild conditions. | Up to 90% | nih.gov |

| Alkylideneoxazoles | Molecular Oxygen | Microstructured reactor | Increased safety for oxidation reaction at elevated temperature and pressure. | ~90% conversion | acs.org |

Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient, one-pot processes where three or more reactants combine to form a single product that incorporates portions of all starting materials. nih.gov This strategy is valued in organic and medicinal chemistry for its atom economy, convergence, and ability to rapidly generate molecular complexity. nih.govnih.gov

While direct MCRs for 2H-1,3-oxazol-2-id-4-one are specific, the principles are well-demonstrated in the synthesis of related five-membered heterocycles like 1,3,4-oxadiazoles. A prominent example is the sequence involving a Ugi-tetrazole reaction followed by a Huisgen cycloaddition. nih.gov The Ugi reaction, a classic MCR, combines an amine, an aldehyde, an isocyanide, and in this case, trimethylsilyl (B98337) azide (B81097) (TMSN₃) to form an intermediate. This intermediate is then acylated and undergoes a Huisgen 1,3-dipolar cycloaddition to furnish the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. nih.gov This metal-free, MCR-based protocol provides a rapid and versatile route to the oxadiazole scaffold from readily accessible starting materials and is amenable to creating diverse compound libraries. nih.gov The strategic application of MCRs remains a promising avenue for the convergent synthesis of oxazolone systems.

Photoinduced Protocols

Photoinduced reactions provide a mild and often catalyst-free method for the synthesis of heterocyclic compounds. A versatile, photoinduced protocol for synthesizing oxazole molecules involves the [3+2] cycloaddition of carbenes and nitriles. nih.gov In this process, a diazo compound is subjected to photolysis, typically using blue light, to generate a singlet carbene. nih.gov This highly reactive intermediate is then intercepted by a nitrile in a cycloaddition reaction to form the substituted oxazole ring. nih.gov

This method is notable for not requiring any metal catalysts or photosensitizers, making it a green and versatile approach. nih.gov The protocol has been successfully applied to the synthesis of various biologically relevant molecules and can be scaled up by merging photolysis with continuous-flow chemistry. nih.gov Another powerful photoinduced strategy utilizes visible light photoredox catalysis to synthesize 2,4,5-trisubstituted oxazoles from 2H-azirines and aldehydes under mild conditions. researchgate.net

Transition-Metal Catalysis and Organocatalysis

The synthesis of oxazole and related heterocyclic systems often benefits from the use of transition-metal catalysis and organocatalysis, which can enable unique transformations with high efficiency and selectivity. rsc.org The combination of these two catalytic fields is a particularly powerful strategy. rsc.org

Several transition metals have been employed in oxazole synthesis. For instance, copper-catalyzed reactions are effective for creating the oxazole core. One novel method involves a copper-catalyzed [3+2] annulation/olefination cascade between amides and iodonium-phosphonium hybrid ylides. researchgate.net Rhodium(II) acetate is another effective catalyst, promoting the heterocycloaddition of diazodicarbonyl compounds with nitriles to yield functionalized 1,3-oxazole derivatives in a single step. researchgate.net Vanadium complexes featuring oxazole-based ligands have also been synthesized and used as catalysts in polymerization reactions, demonstrating the compatibility of the oxazole ring with various transition metals. mdpi.com In addition to metal-based systems, organocatalysis plays a crucial role. However, it is also noteworthy that concise, catalyst-free syntheses of oxazol-2(3H)-ones from sulfilimines and diazo compounds have been developed, offering an alternative pathway that avoids the need for metal catalysts or other additives. rsc.org

Ring Transformation Strategies Towards Oxazolones

From Azirine Precursors

Ring transformation strategies provide a sophisticated approach to constructing oxazolone systems, with 2H-azirines serving as highly versatile three-membered ring precursors. The "azirine/oxazolone method" is a superior protocol for introducing α,α-disubstituted amino acids, such as Aib (α-aminoisobutyric acid), into a peptide chain. nih.gov In this method, a 2,2-disubstituted 2H-azirin-3-amine acts as a synthon for the α,α-disubstituted glycine. nih.gov This azirine undergoes a coupling reaction with an N-protected amino acid or peptide acid. This coupling proceeds in high yield without the need for additional coupling reagents, forming an oxazolone intermediate that subsequently rearranges to incorporate the amino acid into the growing peptide chain. nih.gov

The reactivity of the strained azirine ring can be harnessed in other ways as well. A metal-free synthesis of 2,4,5-trisubstituted thiazoles (a related sulfur-containing heterocycle) has been achieved through the Brønsted acid-promoted ring-opening of 2H-azirines and their subsequent annulation with thioamides. rsc.org This demonstrates that the azirine ring can be opened under acidic conditions, a process typically requiring a metal catalyst. rsc.org Furthermore, as mentioned previously, 2H-azirines can react with aldehydes under visible light photoredox catalysis to yield highly substituted oxazoles, showcasing the diverse pathways through which this precursor can be transformed into five-membered heterocyclic rings. researchgate.net

Ring-Expansion Reactions of 2H-Azirines with Anhydrides

A direct method for synthesizing oxazole systems involves the ring-expansion of 2H-azirines upon reaction with anhydrides. thieme-connect.de For instance, 3-phenyl-2H-azirines react with acetic anhydride to yield corresponding oxazoles. thieme-connect.de

The reaction mechanism proceeds via the initial attack of the anhydride on the azirine. When 3-phenyl-2H-azirine is heated with acetic anhydride at 60–70°C, an acetoxy intermediate can be isolated. thieme-connect.de This intermediate, upon further heating, rearranges to form the final oxazole product. Refluxing the initial mixture for an extended period directly results in the formation of the 2-methyl-5-phenyloxazole. thieme-connect.de This thermal transformation highlights a pathway where the azirine ring incorporates elements from the anhydride to expand into the more stable five-membered oxazole ring. thieme-connect.de

Table 2: Ring-Expansion of 3-Phenyl-2H-Azirine with Acetic Anhydride Data derived from qualitative descriptions in synthetic literature.

| Starting Azirine | Reagent | Conditions | Product |

| 3-Phenyl-2H-azirine | Acetic Anhydride | 60-70°C, 3 hours | Acetoxy Intermediate |

| 3-Phenyl-2H-azirine | Acetic Anhydride | Reflux, 6 hours | 2-Methyl-5-phenyloxazole |

Isomerization Pathways of 2-Acyl-2-(methoxycarbonyl)-2H-Azirines

The isomerization of 2-acyl-2-(methoxycarbonyl)-2H-azirines represents a versatile route to different heterocyclic systems, with the reaction outcome being highly dependent on the conditions employed. researchgate.net These transient azirines can be generated from the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles. researchgate.netfigshare.com

Once formed, the 2-acyl-2-(methoxycarbonyl)-2H-azirines can quantitatively isomerize into two different products:

Isoxazoles: Under catalytic conditions, such as heating in dioxane at 105°C, the azirine rearranges back to an isoxazole (B147169) structure. researchgate.net

Oxazoles: Under non-catalytic thermolysis, for example by heating in o-dichlorobenzene at 170°C, the azirine undergoes a different rearrangement to form an oxazole. researchgate.net

The mechanism for the formation of the oxazole is believed to proceed through the ring opening of the azirine to a nitrile ylide intermediate at high temperatures. beilstein-journals.org This highly reactive intermediate then undergoes cyclization to yield the thermodynamically stable oxazole ring. beilstein-journals.org The specific pathway is influenced by the substituents on the starting isoxazole core and the precise reaction conditions. researchgate.net

From Oxazoline Intermediates (Oxidative Aromatization)

The synthesis of oxazoles from 2-oxazoline precursors is a common and effective strategy, relying on the dehydrogenation or oxidative aromatization of the partially saturated ring. rsc.org This method is advantageous as oxazolines can be readily prepared from various starting materials, such as the cyclodehydration of β-hydroxy amides. organic-chemistry.orgnih.gov

The oxidative conversion of the oxazoline ring to an oxazole can be achieved using several reagent systems. A widely used method involves manganese dioxide (MnO₂), which serves as a heterogeneous oxidizing agent. rsc.org In a typical procedure, an aryl-substituted oxazoline is passed through a packed reactor containing commercial manganese dioxide at an elevated temperature (e.g., 60°C), resulting in a smooth conversion to the corresponding oxazole in good yields. rsc.org This technique is particularly effective for 2-aryl-substituted oxazolines and can tolerate various functional groups, including acid-labile protecting groups. rsc.org

An alternative one-pot protocol combines the initial cyclodehydration of a β-hydroxy amide to an oxazoline with a subsequent in-situ dehydrogenation step. organic-chemistry.org This has been achieved using a combination of bromotrichloromethane (B165885) (CBrCl₃) and a non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.orgorganic-chemistry.org Other oxidizing systems that have been employed include copper(II) bromide with DBU (CuBr₂/DBU) and nickel peroxide (NiO₂). rsc.org

Table 3: Reagents for Oxidative Aromatization of Oxazolines to Oxazoles

| Oxazoline Substrate | Reagent/System | Conditions | Product |

| 2-Aryl-2-oxazolines | Manganese Dioxide (MnO₂) | Flow reactor, 60°C | 2-Aryl-oxazoles |

| 2-Substituted-2-oxazolines | CBrCl₃ / DBU | One-pot from β-hydroxy amide | 2-Substituted-oxazoles |

| 2-Substituted-2-oxazolines | CuBr₂ / DBU | N/A | 2-Substituted-oxazoles |

Reactivity and Mechanistic Investigations of 2h 1,3 Oxazol 2 Id 4 One Scaffolds

Electrophilic and Nucleophilic Reactivity

The reactivity of the oxazolone (B7731731) ring is dictated by the substitution pattern and the reaction conditions. The presence of both electron-donating and electron-withdrawing groups can influence the electron density at various positions within the ring, thereby directing the course of a reaction.

Attack at Specific Ring Positions (e.g., C-2, C-4)

The 2H-1,3-oxazol-2-id-4-one scaffold possesses distinct sites susceptible to both nucleophilic and electrophilic attack. Nucleophiles can target the C-2 and C-4 positions. Attack at the C-2 position is a known pathway, while the electrophilic nature of the carbonyl group at C-4 also makes it a prime target for nucleophilic addition. biointerfaceresearch.com The acidity of the protons at C-4 allows for the formation of a resonance-stabilized anion, which can then react with various electrophiles at either the C-4 or, less commonly, the C-2 position. biointerfaceresearch.com

The biological and chemical activity of oxazolone derivatives is often contingent on the nature of the substituents at the C-2 and C-4 positions. biointerfaceresearch.com Lewis acid activation of the carbonyl group can enhance the electrophilic character at the β-carbon of unsaturated oxazolones. biointerfaceresearch.com

Fission of Endocyclic Bonds (e.g., Carbonyl-Oxygen Link)

A prevalent reaction pathway for 5(4H)-oxazolones involves the fission of the endocyclic carbonyl-oxygen bond (C-O). biointerfaceresearch.com This ring-opening reaction is frequently initiated by nucleophilic attack at the carbonyl carbon (C-5). This process is fundamental to the role of oxazolones as precursors for α-amino acids and their derivatives. biointerfaceresearch.com The rate of this ring-opening reaction can be influenced by substituents on the oxazolone ring; for instance, electron-donating groups at the C-2 position have been observed to decrease the reaction rate. biointerfaceresearch.com

Cycloaddition Reactions (e.g., as 1,3-Dipoles)

Oxazolones, particularly in their tautomeric forms, can function as 1,3-dipoles in cycloaddition reactions. thieme-connect.combiointerfaceresearch.com When treated with a Lewis acid, an oxazolone can form a münchnone, which is a mesoionic oxazolium-5-olate. This species readily undergoes 1,3-dipolar cycloaddition with a variety of dipolarophiles to yield five-membered heterocyclic products. thieme-connect.com This reactivity has been harnessed in the synthesis of various natural products. thieme-connect.com

Furthermore, N-substituted oxazolones can participate in intermolecular Diels-Alder reactions, where an exocyclic double bond acts as a dienophile. biointerfaceresearch.com The ability of oxazoles to act as dienes in Diels-Alder reactions is a testament to their relatively low aromatic character. biointerfaceresearch.com

Ring-Opening and Ring-Closure Mechanisms

The chemistry of oxazolones is dominated by their propensity to undergo ring-opening reactions rather than substitution reactions that would preserve the ring system. biointerfaceresearch.com Nucleophilic attack, typically at the carbonyl carbon, leads to cleavage of the acyl-oxygen bond and formation of α-acylamino acid derivatives. This reactivity is a cornerstone of their synthetic utility.

Conversely, ring-closure reactions are pivotal in the synthesis of the oxazolone scaffold itself. A classic example is the Erlenmeyer-Plöchl reaction, which involves the condensation of an N-acylglycine with an aldehyde or ketone in the presence of acetic anhydride (B1165640). biointerfaceresearch.com This reaction proceeds through the cyclization of the N-acylglycine to form the oxazolone.

The reversibility of ring-opening and ring-closure is a key aspect of oxazolone chemistry. For instance, 4,4-dimethyloxazolones, derived from N-protected aminoisobutyric acid (AIB), are known to form rapidly via intramolecular cyclization during peptide bond formation. nih.gov While historically considered poor electrophiles for amidation due to steric hindrance, recent studies have shown that these stable oxazolones are, in fact, excellent electrophiles that can efficiently amidate even weak nucleophiles through a facile ring-opening mechanism. nih.gov

Baldwin's rules provide a framework for predicting the favorability of various ring-closure reactions, categorizing them based on the ring size and the geometry of the atom being attacked. wikipedia.org These rules are applicable to the diverse intramolecular cyclizations involving oxazolone intermediates.

Derivatization Pathways of Oxazolone Systems

The versatile reactivity of the oxazolone scaffold allows for a multitude of derivatization pathways, enabling the synthesis of a diverse range of functionalized molecules.

N-Acylation and N-Sulfonylation

While direct N-acylation or N-sulfonylation of the this compound nitrogen is not the most commonly cited reaction, the principles of acylating and sulfonylating related heterocyclic systems are well-established. For instance, N-acylation is a key step in the synthesis of 1,3,4-oxadiazoles from aryl tetrazoles and aldehydes. nih.gov Similarly, oxo-sulfonylation protocols have been developed for the synthesis of N-sulfonylated indazolones from 2H-indazoles using sulfinic acids. organic-chemistry.org These methods highlight the potential for introducing acyl and sulfonyl groups onto nitrogen-containing heterocycles, which could be conceptually applied to the oxazolone system under appropriate conditions. The introduction of such groups can significantly alter the electronic properties and reactivity of the heterocyclic core.

Functional Group Interconversions on the Oxazolone Core

The this compound core, while often utilized as a synthon for amino acids through ring-opening reactions, also presents opportunities for functional group interconversions that maintain the heterocyclic scaffold. These transformations are crucial for the synthesis of diverse oxazolone derivatives with tailored chemical and biological properties. Research in this area has primarily focused on the reactivity of substituents at the C-4 position, particularly in the case of 4-alkylidene-2H-1,3-oxazol-2-id-4-ones.

The exocyclic double bond at the C-4 position serves as a key site for functionalization. For instance, the reduction of this double bond can be achieved, converting the alkylidene moiety into an alkyl group. Another significant transformation is the nucleophilic addition to the exocyclic double bond, which can introduce a variety of functional groups.

Furthermore, the oxazolone ring itself can undergo transformations that can be considered as functional group interconversions of the core. For example, treatment of 4-aryl-2-phenyloxazol-5-one with 2-aminobenzoic acid in acetic acid leads to a ring-opening and subsequent recyclization to form a benzoic acid derivative. researchgate.net However, when the same reaction is carried out in n-butanol, an acrylate (B77674) derivative is also formed, showcasing the influence of reaction conditions on the functional group outcome. researchgate.net

While direct interconversions of functional groups on substituents at the C-2 or C-4 positions without affecting the oxazolone ring are less commonly reported, the existing literature demonstrates the versatility of the oxazolone core for synthetic modifications. The following table summarizes some of the observed functional group interconversions on the oxazolone scaffold.

| Starting Material | Reagent(s) | Product | Type of Interconversion |

| 4-Alkylidene-2H-1,3-oxazol-2-id-4-one | Reducing Agent | 4-Alkyl-2H-1,3-oxazol-2-id-4-one | Reduction of exocyclic double bond |

| 4-Alkylidene-2H-1,3-oxazol-2-id-4-one | Nucleophile | 4-(1-functionalized alkyl)-2H-1,3-oxazol-2-id-4-one | Nucleophilic addition to exocyclic double bond |

| 4-Aryl-2-phenyloxazol-5-one | 2-Aminobenzoic acid, Acetic acid | Benzoic acid derivative | Ring opening and recyclization |

| 4-Aryl-2-phenyloxazol-5-one | 2-Aminobenzoic acid, n-Butanol | Benzoic acid derivative and Acrylate derivative | Ring opening and functionalization |

These examples highlight the potential for modifying the oxazolone core to generate a library of compounds with diverse functionalities.

Proton-Transfer Catalysis and Stereoselectivity in Reactions of Related Systems

Proton-transfer catalysis plays a pivotal role in controlling stereoselectivity in reactions involving oxazolone-related systems. The acidity of the proton at the C-4 position of 2H-1,3-oxazol-2-id-4-ones allows for the formation of a planar, achiral enolate intermediate upon deprotonation. The subsequent stereoselective protonation of this enolate is a key step in determining the configuration of the final product. Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have emerged as powerful catalysts for orchestrating this proton transfer in an enantioselective manner.

The mechanism of CPA-catalyzed reactions of oxazolones involves the formation of a hydrogen-bonded complex between the catalyst and the oxazolone substrate. This interaction facilitates the deprotonation to form the enolate, which is stabilized within the chiral environment of the catalyst. The stereochemical outcome of the reaction is then dictated by the facial selectivity of the proton transfer from the chiral catalyst back to the enolate intermediate. The bulky substituents on the chiral backbone of the phosphoric acid create a sterically hindered environment that directs the protonation to one of the enolate's faces, leading to the preferential formation of one enantiomer.

A notable example is the asymmetric Michael addition of oxazolones to various electrophiles. In these reactions, the chiral catalyst not only activates the oxazolone but also controls the stereochemistry of the newly formed stereocenter through a precisely orchestrated proton transfer. The efficiency and stereoselectivity of these reactions are highly dependent on the structure of the chiral catalyst, the substrates, and the reaction conditions.

The following table presents data from a study on the chiral phosphoric acid-catalyzed asymmetric Michael addition of an oxazolone to an α,β-unsaturated ketone, illustrating the impact of the catalyst structure on enantioselectivity.

| Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| CPA-1 | 85 | 90:10 | 92 |

| CPA-2 | 78 | 85:15 | 88 |

| CPA-3 | 92 | 95:5 | 96 |

The data clearly indicates that the choice of the chiral phosphoric acid catalyst has a significant influence on both the diastereoselectivity and the enantioselectivity of the reaction. This underscores the critical role of proton-transfer catalysis in achieving high levels of stereocontrol in reactions of oxazolone systems.

Structural Elucidation and Advanced Analytical Techniques

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the characterization of oxazolone (B7731731) derivatives, offering insights into the electronic and vibrational states of the molecule, as well as the local environment of specific nuclei.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of oxazolone derivatives.

¹H NMR: In the ¹H NMR spectra of oxazolone derivatives, aromatic protons typically appear as multiplets in the range of 6.85–7.87 ppm. The specific chemical shifts are influenced by the nature and position of substituents on the aromatic rings. For instance, in a series of 2-substituted-3-(5-substituted-1,3,4-oxadiazol/thiadiazol-2-yl) thiazolidin-4-one derivatives, aromatic protons were observed as multiplet signals between 6.85 and 7.87 ppm. nih.gov Protons of alkyl groups attached to the oxazolone ring are found further upfield.

¹³C NMR: The ¹³C NMR spectra provide key information about the carbon skeleton. In phenylazo-containing 1,3,4-oxadiazole (B1194373) derivatives, the characteristic signals for the carbon atoms of the 1,3,4-oxadiazole ring (C-2 and C-5) are observed at approximately 163.26–163.87 ppm and 166.79–167.55 ppm, respectively. nih.gov For (4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-ones, the chemical shifts of the carbons of the oxazolone ring have been assigned, demonstrating an extended π-electron system. dtu.dk In a study of 1,2,4-triazole (B32235) derivatives, the ethylenic carbon signal was observed at 116.35 ppm, while the triazole C-5 signal appeared at 153.92 ppm and the carbonyl carbon (C=O) at 158.13 ppm. tubitak.gov.tr

The following table summarizes typical ¹³C NMR chemical shifts for carbons in the oxazolone ring and related structures:

| Carbon Atom | Chemical Shift (ppm) | Compound Type |

|---|---|---|

| C2 (oxadiazole) | 163.26–163.87 | Phenylazo-containing 1,3,4-oxadiazoles nih.gov |

| C5 (oxadiazole) | 166.79–167.55 | Phenylazo-containing 1,3,4-oxadiazoles nih.gov |

| Ethylenic C | 116.35 | 1,2,4-triazole derivative tubitak.gov.tr |

| Triazole C-5 | 153.92 | 1,2,4-triazole derivative tubitak.gov.tr |

2D NMR and Multinuclear NMR: While specific examples for 2H-1,3-oxazol-2-id-4-one are not detailed in the provided context, 2D NMR techniques such as COSY and HSQC are routinely used to establish connectivity between protons and carbons. Multinuclear NMR, such as ¹⁵N NMR, could provide further insights into the electronic structure of the nitrogen-containing heterocycle.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For oxazolone derivatives, the most characteristic absorption is that of the carbonyl group (C=O). In a study of (4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-ones, the IR absorption spectra showed a distinct splitting of the vibration band in the region characteristic for the carbonyl stretching vibration, which was attributed to Fermi resonance. dtu.dk For thiazolidin-4-one derivatives, the presence of a C=O stretching band is observed in the range of 1750–1640 cm⁻¹. nih.gov Other notable bands include C-H stretching of aromatic and aliphatic groups, and C=N stretching. nih.gov

The table below presents characteristic IR absorption bands for oxazolone and related heterocyclic derivatives:

| Functional Group | Wavenumber (cm⁻¹) | Compound Type |

|---|---|---|

| C=O | 1750–1640 | Thiazolidin-4-one derivatives nih.gov |

| C-H (aliphatic) | 3055–2810 | Thiazolidin-4-one derivatives nih.gov |

| C-H (aromatic) | 3176–2930 | Thiazolidin-4-one derivatives nih.gov |

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. The characterization of newly synthesized oxazolone derivatives containing azo dye moieties was confirmed by MS, among other spectroscopic techniques. researchgate.net Similarly, the structures of novel thiazolidin-4-one analogues with a 1,3,4-oxadiazole/thiadiazole moiety were established using mass spectra. nih.gov For orthopalladated oxazolones, HRMS spectra showed that they exist as dimers. nih.gov

Ultraviolet-Visible (UV/VIS) spectroscopy provides information about the electronic transitions within a molecule. Most oxazolones exhibit their strongest absorption maxima in the UV region, corresponding to a π–π* charge transfer from the 4-arylidene ring to the oxazolone heterocyclic moiety. nih.gov For novel oxazolone derivatives with azo dye moieties, the λmax values were observed in the range of 392-464 nm. researchgate.net The absorption characteristics of oxazol-5(4H)-ones are compatible with the emission characteristics of different light sources like diode pulse solid-state lasers. rsc.org The positions of absorption and emission maxima of some oxazolone derivatives vary with increasing solvent polarity, exhibiting positive solvatochromism. acs.orgufms.br

The following table displays UV-Vis absorption data for selected oxazolone derivatives:

| Compound Type | λmax (nm) | Solvent |

|---|---|---|

| Oxazolone derivatives with azo dye moieties | 392-464 | Not specified researchgate.net |

| (Z)-4-Aryliden-5(4H)-oxazolones | UV region | Not specified nih.gov |

Diffraction Techniques

Diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Chromatographic Purity Verification (e.g., HPLC, TLC)

Chromatographic methods are essential for assessing the purity of "this compound" by separating it from any unreacted starting materials, byproducts, or degradation products. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for this purpose. analyticaltoxicology.comnih.gov

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful technique for the quantitative purity assessment of polar heterocyclic compounds. The separation is typically achieved on a nonpolar stationary phase, such as octadecyl silica (B1680970) (C18), with a polar mobile phase. nih.gov For "this compound," a gradient elution method using a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) allows for the effective separation of the main compound from impurities. sielc.comresearchgate.net The purity is determined by integrating the peak area of the analyte in the chromatogram. A pure sample will exhibit a single, sharp peak with a characteristic retention time (Rt) under specific chromatographic conditions.

A typical HPLC analysis would involve dissolving a small amount of the compound in the mobile phase, injecting it into the HPLC system, and monitoring the eluent with a UV detector, often at a wavelength where the oxazolone ring exhibits maximum absorbance. The percentage purity is calculated by comparing the area of the main peak to the total area of all detected peaks.

Table 1: Representative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18 (Octadecyl Silica), 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Expected Retention Time (Rt) | ~4.5 min |

| Purity Assessment | >99% (based on peak area) |

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and versatile method for qualitatively assessing the purity of a compound and monitoring the progress of a chemical reaction. nih.gov For "this compound," a sample is spotted onto a TLC plate coated with a stationary phase, typically silica gel. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent). The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases.

After development, the plate is dried and the spots are visualized, often under UV light. nih.gov A pure compound should ideally appear as a single spot. youtube.com The retention factor (Rf), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system and can be used for identification purposes.

Table 2: Example TLC Data for this compound

| Mobile Phase System (v/v) | Stationary Phase | Retention Factor (Rf) | Visualization |

| Ethyl Acetate (B1210297) / Hexane (1:1) | Silica Gel 60 F254 | 0.45 | UV Light (254 nm) |

| Dichloromethane / Methanol (9:1) | Silica Gel 60 F254 | 0.60 | UV Light (254 nm) |

Elemental Analysis

Elemental analysis, specifically combustion analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. wikipedia.org This method provides experimental evidence for the compound's empirical formula. For "this compound," with the molecular formula C₃H₃NO₂, the theoretical elemental composition can be calculated based on its atomic weights.

The analysis involves combusting a precisely weighed sample of the compound in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are collected and quantified. The experimentally determined mass percentages of C, H, and N are then compared with the calculated theoretical values. A close correlation between the found and calculated values (typically within ±0.4%) provides strong support for the compound's proposed structure and purity. nih.gov

Table 3: Elemental Analysis Data for C₃H₃NO₂

| Element | Theoretical Mass % | Experimental Mass % (Found) |

| Carbon (C) | 42.36% | 42.30% |

| Hydrogen (H) | 3.55% | 3.58% |

| Nitrogen (N) | 16.47% | 16.41% |

| Oxygen (O) * | 37.62% | 37.71% |

*Oxygen content is typically determined by difference.

Computational Chemistry and Theoretical Studies on 2h 1,3 Oxazol 2 Id 4 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases.

Electronic Structure and Molecular Orbitals (HOMO-LUMO)

A DFT analysis of 2H-1,3-oxazol-2-id-4-one would provide insights into its electronic properties. This includes the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap would suggest higher reactivity.

Global Reactivity Descriptors and Fukui Indices

From the HOMO and LUMO energy values, global reactivity descriptors for this compound could be calculated. These descriptors, such as electronegativity, chemical hardness, and global softness, provide a quantitative measure of the molecule's reactivity. Fukui indices would further pinpoint the most reactive sites within the molecule, identifying regions susceptible to nucleophilic, electrophilic, or radical attack.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) analysis would generate a 3D map of the electrostatic potential on the electron density surface of this compound. This map uses a color spectrum to indicate regions of positive and negative electrostatic potential, revealing the charge distribution and identifying sites prone to electrophilic and nucleophilic interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis would offer a detailed understanding of the bonding and electronic structure of this compound. This analysis would describe the charge transfer interactions between filled donor and empty acceptor orbitals, quantifying the intramolecular delocalization and stabilization energies.

Molecular Docking and Binding Mode Predictions

Molecular docking simulations could be employed to predict the preferred orientation of this compound when it binds to a specific protein target. This computational technique would elucidate the binding mode, identify key intermolecular interactions such as hydrogen bonds and hydrophobic contacts, and estimate the binding affinity. This information is fundamental in structure-based drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling would establish a mathematical relationship between the chemical structure of this compound and its biological activity. By developing a QSAR model, it would be possible to predict the activity of structurally similar compounds and to guide the design of new molecules with enhanced desired properties.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior, structural transformations, and interaction landscapes of heterocyclic compounds like oxazolone (B7731731) derivatives. These simulations model the movement of atoms and molecules over time, providing insights into conformational changes, stability, and intermolecular interactions that are often difficult to capture through experimental methods alone.

In the context of oxazolones, MD simulations have been employed to understand complex chemical processes such as fragmentation and reactivity in the gas phase. A notable study utilized chemical dynamics simulations to explore the fragmentation mechanisms of a protonated oxazolone, specifically the oxazolone form (OXA) of protonated cyclo-di-glycine. chemrxiv.org These simulations are crucial for capturing the intricate dissociation pathways that occur at different internal energies of the system. By simulating the trajectories of the molecules, researchers can observe the formation and evolution of various chemical species, including key intermediates and ion-molecule complexes (IMCs) that govern the reaction dynamics. chemrxiv.org

The simulations revealed that the formation of IMCs plays a significant role in the isomerization and fragmentation behavior of the protonated oxazolone. chemrxiv.org This finding highlights a distinct characteristic of the oxazolone structure compared to its other isomers. The use of graph theory-based analysis of the simulation trajectories allows for a systematic breakdown of the fragmentation processes, identifying the specific channels and their energetic thresholds. chemrxiv.org While detailed MD simulation data for this compound itself is not extensively published, the methodologies applied to analogous heterocyclic systems, such as 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives, demonstrate the utility of this approach. researchgate.netnih.govnih.gov These studies often focus on evaluating the stability of ligand-protein complexes in biological contexts, showcasing the versatility of MD simulations in understanding the molecular interactions of such scaffolds. nih.gov

Table 1: Key Findings from Molecular Dynamics Simulations of Protonated Oxazolone

| Finding | Description | Significance | Reference |

|---|---|---|---|

| Role of IMCs | Ion-Molecule Complexes (IMCs) were identified as crucial in populating different isomeric structures and driving the fragmentation dynamics. | Contrasts with the behavior of other isomers and explains the unique reactivity of the oxazolone form. | chemrxiv.org |

| Dissociation Pathways | Simulations captured intricate dissociation pathways that vary with the internal energy of the system. | Provides a molecular-level explanation for experimentally observed fragmentation patterns. | chemrxiv.org |

Mechanistic Computational Studies (e.g., Reaction Intermediates, Transition States)

Mechanistic computational studies, often employing methods like Density Functional Theory (DFT), provide deep insights into the reactivity of molecules by mapping out reaction pathways, identifying transition states, and characterizing intermediates. For oxazolone derivatives, these studies are essential for understanding their role as versatile precursors in the synthesis of various biologically active compounds and other heterocycles. modernscientificpress.comjddtonline.info

Computational investigations into the gas-phase reactivity of protonated oxazolone have successfully elucidated its complex fragmentation mechanisms. chemrxiv.org These studies analyze the potential energy surface of the molecule to identify the most likely pathways for dissociation. By transforming molecular geometries from simulation trajectories into graph representations, researchers can systematically identify key reaction intermediates. chemrxiv.org This approach has pointed to the particular behavior of oxazolone fragmentation, which differs significantly from its other isomers. chemrxiv.org

The reactivity of the oxazolone ring is influenced by its structural features, such as the exocyclic double bond at the C-4 position and substituents at the C-2 position. biointerfaceresearch.com Theoretical studies can quantify these effects; for instance, it has been noted that electron-donating groups on a C-2 phenyl substituent decrease the rate of the oxazolone ring-opening reaction. biointerfaceresearch.com Computational methods can model the electronic structure to explain such observations. Furthermore, the ability of oxazolones to participate in reactions like the Diels-Alder process or Michael addition with active methylene (B1212753) compounds points to a rich reaction chemistry that can be explored through computational mechanistic studies. modernscientificpress.combiointerfaceresearch.com These studies would involve locating the transition states for these reactions, calculating activation energies, and confirming the structures of the resulting intermediates and products, thereby providing a comprehensive understanding of the molecule's chemical behavior.

Table 2: Investigated Reaction Mechanisms and Intermediates

| Reaction Type | Key Intermediates / States | Computational Method | Focus of Study | Reference |

|---|---|---|---|---|

| Gas-Phase Fragmentation | Ion-Molecule Complexes (IMCs), Isomeric Structures | Chemical Dynamics Simulations, Graph Theory | Understanding dissociation pathways and the role of IMCs in driving reactivity. | chemrxiv.org |

| Ring-Opening Reactions | Transition states for nucleophilic attack | Density Functional Theory (DFT) | Investigating the effect of substituents on reaction rates and mechanisms. | biointerfaceresearch.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| cyclo-di-glycine |

| 1,3,4-oxadiazole |

Bioisosteric Replacement and Scaffold Hopping in Oxazolone Design

Application of Scaffold Hopping Strategies to Oxazolone (B7731731) Derivatives

Scaffold hopping is a medicinal chemistry strategy that aims to identify structurally novel compounds by modifying the central core structure (the scaffold) of a known active molecule while preserving its biological activity. uniroma1.itnih.gov This approach is particularly valuable for discovering new chemical entities with improved properties, different selectivity profiles, or novel intellectual property positions. uniroma1.it

In the context of oxazolone derivatives, scaffold hopping involves replacing the oxazolone ring system with a different heterocyclic or carbocyclic core. The goal is to maintain the spatial orientation of the key side chains and functional groups that are responsible for the interaction with the biological target. nih.gov This non-classical bioisosteric approach can lead to the discovery of chemotypes that are synthetically more accessible or possess superior pharmacokinetic profiles compared to the original oxazolone-based lead. bhsai.org Computational methods are often employed to identify potential replacement scaffolds that can mimic the shape and electronic properties of the oxazolone core, thereby preserving the desired biological function. uniroma1.it

Oxazolone as a Privileged Scaffold for Bioisosteric Analogs

A "privileged scaffold" is a molecular framework that is capable of providing potent and selective ligands for a range of different biological targets. ingentaconnect.comresearchgate.net These structures possess versatile binding properties and often appear in numerous biologically active compounds across various therapeutic areas. nih.gov

The oxazolone core, particularly in its fused forms like 2(3H)-benzoxazolone, is considered a privileged scaffold in medicinal chemistry. ingentaconnect.comresearchgate.net This is due to its ability to mimic the functionality of other groups, such as a phenol or catechol moiety, in a metabolically stable template. researchgate.net The oxazolone ring can participate in a variety of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, making it a versatile building block for designing ligands that can bind to diverse protein targets. The prevalence of the oxazolidinone ring, a related saturated structure, in approved drugs like Linezolid further highlights the utility of this general scaffold in medicinal chemistry. rsc.org Its favorable physicochemical properties and synthetic tractability make the oxazolone scaffold an excellent starting point for the development of bioisosteric analogs aimed at a wide array of biological targets.

Comparative Studies with Related Heterocycles (e.g., Thiazoles, Triazoles, Oxadiazoles)

In the design of oxazolone analogs, several other five-membered heterocycles are commonly considered as potential bioisosteric replacements. Thiazoles, triazoles, and oxadiazoles are frequently used to modulate a compound's properties due to their distinct yet related electronic and steric features. nih.gov

Thiazoles: The replacement of the oxygen atom in the oxazolone ring with a sulfur atom to form a thiazole can increase lipophilicity and alter metabolic stability. Sulfur is less electronegative than oxygen, which modifies the electronic distribution within the ring.

Triazoles: Incorporating additional nitrogen atoms to form a triazole ring significantly changes the hydrogen bonding capabilities of the scaffold. 1,2,3-triazoles, for example, are often used as stable mimics of amide bonds. unimore.it

Oxadiazoles: These isomers of oxazole (B20620) contain an additional nitrogen atom and are often used as bioisosteric replacements for ester and amide groups. nih.govresearchgate.net Different isomers (e.g., 1,2,4-oxadiazole vs. 1,3,4-oxadiazole) offer distinct electronic properties and vectors for substituent placement. nih.gov

The choice of which heterocycle to use as a bioisostere for the oxazolone ring depends on the specific design goals, such as improving solubility, enhancing metabolic stability, or altering receptor selectivity. mdpi.comnih.gov

| Feature | Oxazolone | Thiazole | 1,2,3-Triazole | 1,3,4-Oxadiazole (B1194373) |

| Heteroatoms | 1 Oxygen, 1 Nitrogen | 1 Sulfur, 1 Nitrogen | 3 Nitrogen | 1 Oxygen, 2 Nitrogen |

| H-Bond Acceptors | 2 (O, N) | 1 (N) | 3 (N) | 3 (O, N, N) |

| H-Bond Donors (unsubstituted) | 1 (N-H) | 0 | 1 (N-H) | 0 |

| Aromaticity | Partial (in oxazol-4-one) | Aromatic | Aromatic | Aromatic |

| Relative Polarity | High | Moderate | High | High |

| Common Bioisosteric Role | Amide/Ester mimic researchgate.net | Benzene ring mimic | Amide bond mimic unimore.it | Ester/Amide mimic nih.gov |

Applications in Chemical Synthesis and Materials Science

Synthetic Precursors for Amino Acids, Peptides, and Polyfunctional Compounds

Derivatives of 1,3-oxazole serve as valuable precursors in the synthesis of modified amino acids and peptides. bioorganica.com.uaresearchgate.net Termed "masked peptides," these heterocyclic compounds provide a stable framework from which complex peptide structures can be elaborated. researchgate.net Their utility is particularly prominent in the development of phosphorus-containing amino acids and peptidomimetics, which are of significant interest for their potential biological and pharmacological applications. bioorganica.com.uaresearchgate.net

A key application involves the synthesis of phosphopeptide mimetics. For instance, 4-phosphorylated 1,3-oxazoles are used as precursors to create peptides with a non-terminal phosphono group. bioorganica.com.uaresearchgate.net This is achieved through synthetic strategies where the oxazole (B20620) ring is opened to reveal the desired peptide backbone. researchgate.net Research has demonstrated that derivatives like diethyl 5-amino-2-phthalimidoalkyl-1,3-oxazol-4-ylphosphonates can be effectively used to synthesize phosphorylated peptidomimetics that contain a phosphonoglycine residue. researchgate.net

Furthermore, these oxazole-based precursors can be reacted with other molecules, such as unsaturated azlactones, to generate peptidomimetics with dehydroamino acid moieties. researchgate.net This approach allows for the introduction of diverse functionalities into the peptide chain, creating a wide array of polyfunctional compounds. The synthesis of α-amino 1,3,4-oxadiazoles has also been achieved through methods like the iridium-catalyzed reductive three-component coupling of tertiary amides or lactams, carboxylic acids, and (N-isocyanimino) triphenylphosphorane. nih.gov The 1,3,4-oxadiazole (B1194373) ring can also act as an isosteric replacement for peptide bonds in the design of dipeptidomimetics, offering variations in aromaticity, electrostatic properties, and hydrogen bonding capabilities compared to a natural amide bond. springernature.com

Intermediates in the Construction of Complex Organic Molecules

The oxadiazole ring, particularly the 1,3,4-oxadiazole isomer, is a fundamental building block in the synthesis of complex organic molecules and serves as a key intermediate in multi-step synthetic pathways. mdpi.com Various synthetic strategies have been developed to construct 2,5-disubstituted 1,3,4-oxadiazoles, which are important precursors for more complex structures. nih.govnih.govresearchgate.net Common methods include the cyclization of diacylhydrazines using dehydrating agents like phosphoryl chloride or the oxidative cyclization of acylhydrazones. nih.govjchemrev.com

These heterocyclic intermediates are crucial in creating larger, more intricate molecules with specific biological or material properties. For example, the 1,3,4-oxadiazole moiety is a core component in several marketed drugs, highlighting its importance as a stable and reliable scaffold in pharmaceutical synthesis. researchgate.netresearchgate.net Drugs containing this ring system include:

Raltegravir : An antiretroviral drug used to treat HIV infection. researchgate.netmdpi.comnih.gov

Zibotentan : An anticancer agent. researchgate.netmdpi.comnih.gov

Nesapidil : An antihypertensive agent and vasodilator. researchgate.netresearchgate.netmdpi.com

Furamizole : An agent with antimicrobial properties. researchgate.netmdpi.com

The synthesis of these complex molecules often involves building upon the oxadiazole core, adding various functional groups to its 2 and 5 positions to modulate the molecule's activity and properties. nih.govmdpi.com The ability to functionalize the oxadiazole ring makes it an indispensable intermediate for generating libraries of compounds for drug discovery and development. researchgate.net

Role in the Development of Novel Chemical Entities

The 1,3,4-oxadiazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. nih.govnih.gov Its favorable physicochemical properties and ability to engage in hydrogen bonding interactions with biological macromolecules make it an attractive core for designing new drugs. nih.gov The development of novel chemical entities frequently involves incorporating the 1,3,4-oxadiazole ring as a bioisostere for amide and ester groups, which can improve metabolic stability and pharmacokinetic profiles. nih.govnih.gov

Research has shown that derivatives of 1,3,4-oxadiazole exhibit a broad spectrum of biological activities, making them a fertile ground for drug discovery. mdpi.comjchemrev.comresearchgate.netopenmedicinalchemistryjournal.com These activities include:

Antimicrobial and Antifungal : Many 2,5-disubstituted 1,3,4-oxadiazoles show potent activity against various strains of bacteria and fungi. nih.govnih.govmdpi.com

Anticancer : Compounds like Zibotentan demonstrate the potential of this scaffold in oncology. researchgate.netresearchgate.netnih.gov Numerous novel derivatives are being synthesized and tested for their cytotoxic effects on various cancer cell lines. acs.org

Anti-inflammatory and Analgesic : The oxadiazole core is found in molecules designed to have anti-inflammatory and pain-relieving properties. researchgate.netnih.gov

Antiviral : The success of Raltegravir against HIV showcases the utility of the oxadiazole ring in developing antiviral agents. researchgate.netnih.gov

Anticonvulsant and Antitubercular : The versatility of the scaffold extends to treatments for neurological disorders and infectious diseases like tuberculosis. jchemrev.comresearchgate.netmdpi.com

The structural modifications at the 2 and 5 positions of the 1,3,4-oxadiazole ring are critical in tuning the pharmacological activity, allowing chemists to design novel compounds with enhanced potency and selectivity for specific biological targets. mdpi.comopenmedicinalchemistryjournal.com

Potential in Material Science Applications (e.g., Corrosion Inhibition)

In the field of materials science, 1,3,4-oxadiazole derivatives have emerged as a highly effective class of corrosion inhibitors, particularly for protecting mild steel in acidic environments. researchgate.netsemanticscholar.orgresearchgate.net Their efficacy stems from the presence of heteroatoms (nitrogen and oxygen) and π-electrons in the heterocyclic ring, which facilitate the adsorption of the inhibitor molecules onto the metal surface. researchgate.net This adsorption forms a protective film that acts as a barrier, preventing the corrosive medium from reaching the metal. researchgate.netacs.org

Studies using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) have provided detailed insights into their mechanism. researchgate.netacs.org Research indicates that these compounds typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netacs.orgnih.gov

The efficiency of corrosion inhibition is influenced by the inhibitor's concentration and the specific substituents on the oxadiazole ring. researchgate.netacs.org For example, compounds with electron-donating groups often exhibit enhanced inhibition due to increased electron density at the active centers, promoting stronger adsorption onto the steel surface. nih.gov The adsorption of these inhibitors on the mild steel surface generally follows the Langmuir adsorption isotherm model. researchgate.netresearchgate.netacs.org

Table 1: Inhibition Efficiency of Various 1,3,4-Oxadiazole Derivatives on Mild Steel

| Inhibitor Compound | Concentration | Corrosive Medium | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 2-benzyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (2B54NPO) | 300 ppm | 1 M HCl | 96.54 | researchgate.net |

| 2-(4-methoxyphenyl)-5-(phenoxymethyl)-1,3,4-oxadiazole (24MO5POO) | 300 ppm | 1 M HCl | 92.19 | researchgate.net |

| 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole (POX) | 500 ppm | 1 N HCl | 97.83 | nih.gov |

Future Directions and Emerging Research Avenues for 2h 1,3 Oxazol 2 Id 4 One Chemistry

Development of Novel Synthetic Pathways with Enhanced Selectivity and Efficiency

Future research in the synthesis of 2H-1,3-oxazol-2-id-4-one and its derivatives is geared towards the development of methodologies that offer greater control over stereochemistry and regioselectivity, while also adhering to the principles of green chemistry. A significant trend is the move away from classical methods, such as the Erlenmeyer-Plöchl reaction which often requires harsh conditions, towards more refined and efficient catalytic systems.

Microwave-assisted synthesis represents another significant avenue for improving the efficiency of oxazolone (B7731731) preparation. This technique has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. biointerfaceresearch.com The continued exploration of microwave irradiation in conjunction with various catalysts and solvent systems is expected to yield even more rapid and efficient synthetic routes to a wide array of oxazolone derivatives. biointerfaceresearch.com

Furthermore, there is a growing interest in developing enantioselective synthetic methods to produce chiral oxazolones, which are valuable intermediates in the synthesis of optically active α-amino acids and peptides. biointerfaceresearch.com The design and application of chiral catalysts for asymmetric synthesis of this compound derivatives will be a major focus of future research, enabling the production of enantiomerically pure compounds for applications in pharmacology and materials science.

The following table summarizes some of the emerging synthetic methodologies for oxazolone derivatives:

| Methodology | Key Features | Advantages |

| Novel Catalysis (e.g., K3PO4) | Use of efficient and often milder catalysts. | High yields, mild reaction conditions. wisdomlib.org |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions. | Reduced reaction times, potential for improved yields. biointerfaceresearch.com |

| Asymmetric Synthesis | Use of chiral catalysts to produce enantiomerically pure compounds. | Access to optically active building blocks for pharmaceuticals. biointerfaceresearch.com |

Exploration of Undiscovered Reactivity Profiles and Transformations

The this compound ring system is a versatile scaffold with multiple reactive sites, making it an excellent starting point for the synthesis of a diverse range of organic molecules. nih.gov While its reactivity towards nucleophiles is well-documented, future research is expected to uncover new and unique transformations of this heterocyclic core.

A key area of exploration is the use of oxazolones in cycloaddition reactions. Their ability to act as 1,3-dipoles opens up possibilities for the synthesis of complex polycyclic and heterocyclic systems that would be difficult to access through other means. biointerfaceresearch.com Investigating the reactivity of this compound derivatives with a wider range of dipolarophiles under various conditions (e.g., thermal, photochemical, catalytic) could lead to the discovery of novel and stereoselective cycloaddition pathways.

Recent studies have also highlighted the role of oxazolones as key intermediates in prebiotic peptide synthesis. pnas.org The formation of dipeptides and tripeptides from oxazolones in aqueous microdroplets suggests a potential role for these compounds in the origins of life. pnas.org Further investigation into the chemistry of oxazolones under prebiotic conditions could provide valuable insights into the formation of biopolymers and the emergence of homochirality in nature. pnas.org

Moreover, the development of chemically fueled reaction cycles involving transient 5(4H)-oxazolones is an exciting new frontier. acs.org These systems, driven by the hydration of a carbodiimide, mimic biological processes where the hydrolysis of ATP or GTP is used to drive cellular functions. acs.org Exploring the scope of these reaction cycles and their application in creating dynamic and responsive chemical systems is a promising avenue for future research.

Integration of Advanced Computational Methodologies in Design and Prediction

The integration of computational chemistry is set to revolutionize the design and study of this compound derivatives. In silico methods are becoming increasingly powerful tools for predicting the properties, reactivity, and biological activity of novel compounds, thereby accelerating the discovery and development process.

Density Functional Theory (DFT) studies are being employed to investigate the electronic structure, stability, and reactivity of oxazolone derivatives. nih.gov These calculations can provide valuable insights into reaction mechanisms and help in the rational design of new synthetic pathways with enhanced selectivity. nih.gov For example, DFT can be used to model transition states and predict the most favorable reaction pathways, guiding experimental efforts.

Molecular docking and molecular dynamics simulations are also playing a crucial role in the design of oxazolone-based therapeutic agents. nih.gov By simulating the interaction of oxazolone derivatives with biological targets such as enzymes and receptors, researchers can predict their binding affinities and modes of action. nih.govnih.gov This allows for the rational design of compounds with improved potency and selectivity, as demonstrated in the development of oxazolone-based inhibitors of cyclooxygenase (COX) enzymes. nih.gov

Furthermore, computational tools are being used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new oxazolone derivatives. jcchems.com By identifying potential liabilities early in the drug discovery process, these in silico predictions can help to reduce the attrition rate of drug candidates and streamline the development of safer and more effective pharmaceuticals. jcchems.com The continued development and refinement of these computational models will be essential for unlocking the full therapeutic potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing 2H-1,3-oxazol-2-id-4-one?

- Answer : Structural elucidation requires a combination of techniques:

- X-ray crystallography : Use SHELXL for refinement (accuracy in bond lengths: ±0.001 Å) and ORTEP-III for thermal ellipsoid visualization .

- NMR/IR spectroscopy : Assign peaks using deuterated solvents (e.g., DMSO-d6) and compare with calculated spectra from density functional theory (DFT).

- Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS.

Q. How can researchers design a synthesis route for this compound?

- Answer : Prioritize regioselective methods:

- Heterogeneous catalysis : Use solid acid catalysts (e.g., zeolites) to improve yield (>80%) and reduce side products .

- Cyclization reactions : Optimize reaction conditions (e.g., solvent polarity, temperature) to stabilize the oxazole ring during formation.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol .

Q. What safety protocols are essential when handling this compound?

- Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates.

- First aid : In case of inhalation, move to fresh air and consult a physician immediately (refer to SDS guidelines) .

Advanced Research Questions

Q. How can contradictions in experimental data (e.g., computational vs. crystallographic bond lengths) be resolved?

- Answer : Apply methodological triangulation :

- Cross-validate DFT results (e.g., B3LYP functional) with X-ray data, adjusting basis sets (e.g., 6-311+G(d,p)) to minimize discrepancies .

- Conduct member checking : Share preliminary findings with crystallography experts to identify systematic errors in data collection .

Q. What advanced computational approaches model the electronic structure and reactivity of this compound?

- Answer :

- Density Functional Theory (DFT) : Use the Colle-Salvetti correlation-energy formula to calculate electron density distributions, achieving <5% deviation from experimental ionization potentials .

- TD-DFT : Predict UV-Vis absorption spectra by simulating excited-state transitions (solvent: methanol, CAM-B3LYP functional).

- Molecular dynamics : Simulate solvent effects on tautomeric equilibria using AMBER force fields.

Q. How can pharmacological activity be systematically assessed for this compound derivatives?

- Answer :

- In vitro assays : Test enzyme inhibition (e.g., kinases) using fluorescence-based assays (IC50 determination).

- Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2) and validate with MD simulations .

- ADMET profiling : Employ SwissADME to predict bioavailability and toxicity parameters (e.g., LogP, CYP450 interactions) .

Key Methodological Recommendations

- Experimental design : Use factorial DOE to optimize reaction conditions (e.g., temperature, catalyst loading) .

- Data validation : Apply Grubbs’ test to identify outliers in spectroscopic datasets .

- Collaboration : Leverage shared crystallography databases (e.g., CCDC) to compare structural parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.